molecular formula C13H15N3O3 B214226 N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B214226
M. Wt: 261.28 g/mol
InChI Key: ULZZFUYRSXGJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DMHP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory mediators, and increase the levels of antioxidant enzymes. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, its limited solubility in aqueous solutions and its potential for off-target effects should be taken into consideration when designing experiments.

Future Directions

For research could include the development of more potent and selective analogs of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, the investigation of its effects on other signaling pathways and disease models, and the optimization of its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 3,4-dimethoxyphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is obtained in good yields and can be purified by column chromatography.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied extensively for its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-proliferative and anti-inflammatory activities in vitro and in vivo. N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H15N3O3/c1-16-10(6-7-14-16)13(17)15-9-4-5-11(18-2)12(8-9)19-3/h4-8H,1-3H3,(H,15,17)

InChI Key

ULZZFUYRSXGJBL-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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